molecular formula C12H11NO2 B11896714 5-(1,3-Dioxolan-2-yl)quinoline

5-(1,3-Dioxolan-2-yl)quinoline

Cat. No.: B11896714
M. Wt: 201.22 g/mol
InChI Key: PNSHMLJTLNWQQI-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)quinoline (CAS 773088-63-4) is a quinoline derivative of significant interest in medicinal and agricultural chemistry research. This compound features a quinoline scaffold substituted with a 1,3-dioxolane group, a cyclic ketal known to enhance solubility and metabolic stability compared to non-polar substituents . The structural motif makes it a valuable building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Quinoline compounds are extensively investigated for their diverse biological activities. Recent studies on fluorinated quinoline analogs have demonstrated potent antifungal activity against various phytopathogenic fungi, such as S. sclerotiorum and R. solani , suggesting a promising potential for this chemical class in developing new agrochemical agents . Furthermore, closely related quinoline derivatives bearing the 1,3-dioxolane functional group have exhibited notable free radical scavenging properties in DPPH assays, highlighting their potential as antioxidants in biochemical research . The mechanism of action for quinoline derivatives can be multifaceted, often involving the disruption of metal-dependent processes in target cells . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)quinoline

InChI

InChI=1S/C12H11NO2/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-6,12H,7-8H2

InChI Key

PNSHMLJTLNWQQI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

The Compound: 5 1,3 Dioxolan 2 Yl Quinoline

Chemical Structure and Formula

This compound is a heterocyclic compound where a 1,3-dioxolane (B20135) ring is attached to the 5-position of a quinoline (B57606) scaffold.

Chemical Properties Data Table

Property Value
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
IUPAC Name This compound
Canonical SMILES C1OC(O1)C2=C3C=CC=NC3=CC=C2

| InChI Key | FQORRJJVZWJHG-UHFFFAOYSA-N |

Data sourced from PubChem CID 45117304. nih.gov

Cyclo-condensation Approaches for Quinoline Ring Formation with Dioxolane Precursors

Physical and Chemical Properties

The physical properties of this compound are determined by its bicyclic aromatic structure and the polar dioxolane group. While specific experimental data for this isomer is not widely published, properties can be inferred from related compounds. It is expected to be a solid at room temperature, similar to other dioxolane-substituted quinolines. arkat-usa.orgresearchgate.net Its solubility is likely to be higher in organic solvents compared to water.

Chemical Reactivity and Transformation Pathways

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons not involved in the aromatic system, rendering it basic and nucleophilic. uomustansiriyah.edu.iq Consequently, it readily reacts with electrophiles. While the user's outline specifies "Nucleophilic Substitution Reactions" at the nitrogen, this is chemically imprecise. The quinoline nitrogen itself acts as a nucleophile, attacking electrophilic species. The primary reactions are therefore with electrophiles such as alkylating and oxidizing agents.

Reactions with Electrophiles (N-Alkylation and N-Oxidation)

The nucleophilic nitrogen of the quinoline ring can attack alkyl halides to form N-alkylquinolinium salts. uop.edu.pkuomustansiriyah.edu.iq This quaternization reaction converts the neutral quinoline into a positively charged quinolinium ion, which significantly alters the reactivity of the entire ring system.

Another common reaction at the quinoline nitrogen is N-oxidation. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The oxidation results in the formation of a quinoline N-oxide. This transformation modifies the electronic properties of the quinoline ring, influencing subsequent reactions. For instance, a patent describes the N-oxidation of a related compound, 3-(1,3-dioxolan-2-yl)quinoline, as a step in the synthesis of more complex derivatives. google.com

Table 1: Representative Reactions at the Quinoline Nitrogen

Reaction Type Reagent Product Type Reference
N-Alkylation Alkyl Halides (e.g., CH₃I) N-Alkylquinolinium Halide uop.edu.pkuomustansiriyah.edu.iq

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on unsubstituted quinoline requires vigorous conditions. uop.edu.pk The reaction is complicated by the fact that under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the quinoline nitrogen is protonated. This forms the quinolinium cation, where the positively charged nitrogen strongly deactivates the heterocyclic (pyridine) portion of the molecule towards electrophilic attack. stackexchange.compjsir.org

As a result, substitution occurs exclusively on the benzenoid (carbocyclic) ring. uomustansiriyah.edu.iqarsdcollege.ac.inecorfan.org The primary products are the 5- and 8-substituted isomers. For 5-(1,3-Dioxolan-2-yl)quinoline, the existing substituent at the 5-position will direct incoming electrophiles. The dioxolane group is an acetal (B89532), which is generally considered to be an ortho-, para-director, although its electronic effects can be complex. However, under the strong acid conditions of many EAS reactions, the acetal may be unstable.

In the case of nitration, quinoline itself reacts with a mixture of nitric acid and sulfuric acid to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uomustansiriyah.edu.iqstackexchange.com Kinetic studies have confirmed that the reacting species is the quinolinium ion. stackexchange.com Iodination in sulfuric acid at elevated temperatures also yields a mixture of 5- and 8-iodoquinolines. pjsir.org

Table 2: General Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Reaction Reagents Major Products Conditions Reference
Nitration HNO₃, H₂SO₄ 5-Nitroquinoline & 8-Nitroquinoline 0 °C stackexchange.com
Sulfonation Fuming H₂SO₄ Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid 220 °C uop.edu.pk

Transformations Involving the Dioxolane Moiety

The 1,3-dioxolane (B20135) group in this compound serves as a protecting group for an aldehyde (formyl) functionality. Its most significant transformation is hydrolysis to unmask this aldehyde, which then becomes a versatile handle for a wide range of subsequent reactions.

The protection of an aldehyde as a dioxolane is a common strategy in multi-step synthesis. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be treated with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the corresponding 2-chloro-3-(1,3-dioxolan-2-yl)quinoline. rsc.org The reverse reaction, the deprotection, is typically achieved under acidic aqueous conditions to yield quinoline-5-carbaldehyde (B1306823). This aldehyde is a key intermediate for building more complex molecular architectures.

Cyclization Reactions and Ring Expansions

Once deprotected, the resulting quinoline-5-carbaldehyde is a valuable precursor for synthesizing fused heterocyclic systems. The aldehyde group can participate in intramolecular or intermolecular cyclization reactions. For instance, quinoline carbaldehydes are used in the synthesis of pyrimido[4,5-b]quinolines and other fused systems. researchgate.netvu.lt One study details the synthesis of 2-methyl-8-hydroxyquinoline-5-carbaldehyde, which is then used as a building block for further cyclizations. researchgate.net In a different type of transformation, quinoline derivatives can be converted into indole (B1671886) rings, showcasing a significant ring transformation pathway that proceeds through a 1,4-dihydroquinoline (B1252258) intermediate. sci-hub.se

Hydrazinolysis and Formation of Hydrazino-Quinoline Derivatives

The term "hydrazinolysis" in this context primarily refers to the reaction of the deprotected quinoline-5-carbaldehyde with hydrazine (B178648) or its derivatives. This is a standard condensation reaction that forms a quinoline hydrazone (a compound containing a C=N-N linkage). tandfonline.com These hydrazones are stable compounds and important intermediates in their own right.

Numerous studies report the synthesis of quinoline hydrazones from the corresponding quinoline carbaldehydes and various hydrazines (e.g., hydrazine hydrate, phenylhydrazine). ekb.egscispace.comnih.gov For example, 2-chloroquinoline-3-carbaldehyde readily condenses with hydrazine hydrate. nih.gov These hydrazone derivatives can then be used to construct other heterocyclic rings, such as pyrazoles. ekb.egscispace.com

Table 3: Reactions of Quinoline-5-Carbaldehyde (derived from this compound)

Reagent(s) Product Type Reaction Class Reference
H₃O⁺ Quinoline-5-carbaldehyde Acetal Deprotection rsc.org
Hydrazine Hydrate (H₂NNH₂) Quinoline-5-carbaldehyde hydrazone Condensation nih.govtandfonline.com
Phenylhydrazine (PhNHNH₂) N-Phenylhydrazone derivative Condensation nih.gov

Functional Group Interconversions on Dioxolane-Quinoline Scaffolds

Beyond the fundamental reactions of the quinoline and dioxolane moieties, various functional groups on the scaffold can be interconverted to create diverse analogues. The most pivotal interconversion is the deprotection of the dioxolane to the aldehyde, as discussed previously. rsc.org

The resulting quinoline-5-carbaldehyde can undergo a variety of transformations common to aldehydes. For example, it can be reduced to a primary alcohol (5-(hydroxymethyl)quinoline) using reducing agents like sodium borohydride. nih.gov This alcohol can then be further functionalized, for instance, by conversion to a leaving group and subsequent substitution. Conversely, the aldehyde could be oxidized to a carboxylic acid (quinoline-5-carboxylic acid).

Furthermore, if other substituents are present on the quinoline ring (e.g., a chloro group), they can also be transformed. A 2-chloro substituent on a quinoline ring is known to be susceptible to nucleophilic substitution, allowing for the introduction of various groups such as iodo, hydroxy, thio, and amino functionalities. lookchem.com This allows for the synthesis of a wide array of derivatives from a common intermediate, demonstrating the versatility of the quinoline scaffold in medicinal and materials chemistry.

Formation of Schiff Bases

The synthesis of Schiff bases from this compound typically proceeds via a two-step sequence involving the initial deprotection of the dioxolane ring to unmask the aldehyde group, followed by condensation with a primary amine. The dioxolane group is an acetal, which is stable to bases and nucleophiles but can be readily cleaved under acidic conditions. organic-chemistry.org

The deprotection is often achieved by treating the compound with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent mixture like acetone/water, followed by heating. rsc.org Once quinoline-5-carbaldehyde is formed, it can react with various primary amines to yield the corresponding Schiff bases, also known as imines. This condensation reaction is a classical method for forming carbon-nitrogen double bonds and is a cornerstone in the synthesis of numerous heterocyclic compounds. tandfonline.comckthakurcollege.net

The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, often facilitated by the reaction conditions, to produce the stable imine product. The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or a mixture of dimethylformamide (DMF) and ethanol. tandfonline.comorientjchem.org

Several studies have reported the synthesis of Schiff bases from various quinoline carbaldehydes. For instance, Schiff bases have been efficiently prepared from quinoline-5-carbaldehydes and 2,6-diisopropylbenzenamine. mdpi.comresearchgate.netnih.gov Similarly, reactions of 2-chloroquinoline-3-carbaldehyde with hydrazides have been shown to produce Schiff bases, although solvent choice is crucial to ensure the solubility of the reactants. tandfonline.com The synthesis of Schiff bases from quinolin-7-amine and various aromatic aldehydes has also been documented, highlighting the versatility of this reaction. orientjchem.org

Reactant 1Reactant 2ProductReaction ConditionsReference(s)
Quinoline-5-carbaldehyde2,6-DiisopropylbenzenamineQuinoline-5-carbaldehyde Schiff baseEfficient synthesis protocol mdpi.comresearchgate.netnih.gov
2-Chloroquinoline-3-carbaldehyde7-Methyl-2-propyl-3H-benzoimidazole-5-carbohydrazideCorresponding Schiff baseDMF/ethanol (1:5), reflux tandfonline.com
Quinolin-7-amineAromatic aldehydesCorresponding Schiff basesEthanol, reflux orientjchem.org

Amination Reactions at C2 of the Quinoline Nucleus

The C2 position of the quinoline ring is electron-deficient and thus a prime site for nucleophilic substitution reactions. Direct amination at this position can be challenging but is often facilitated by pre-activating the quinoline ring, typically through N-oxidation. The resulting quinoline N-oxide exhibits enhanced reactivity towards nucleophiles at the C2 and C4 positions.

Several methodologies have been developed for the C2-amination of quinoline N-oxides. Copper-catalyzed reactions are particularly prevalent. For example, the copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines has been reported to give C2-aminated derivatives in good yields. mdpi.com The reaction conditions often involve a copper catalyst such as Cu(OAc)₂, an additive like Ag₂CO₃, and a suitable solvent at elevated temperatures. mdpi.com Another approach involves the use of secondary amines as nucleophiles in the presence of a PyBroP catalyst, which activates the N-oxide. beilstein-journals.org

Metal-free methods have also been developed. A highly efficient, step-economical deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been achieved, providing α-triazolylquinoline derivatives with good regioselectivity and in excellent yields under mild conditions. beilstein-journals.org Direct C-H amination of fused N-heterocycles, including quinolines, can provide access to both C2 and C4 isomers without the need for pre-functionalization or directing groups. chemrxiv.org This method often utilizes an in situ generated pyridine-ligated I(III) reagent. chemrxiv.org

For this compound, it is anticipated that the compound would first be converted to its N-oxide. This N-oxide could then undergo C2-amination using one of the established protocols. It is important to note that the substituent at the C5 position can influence the regioselectivity of the amination reaction. mdpi.com

Quinoline SubstrateAminating ReagentCatalyst/ConditionsProductReference(s)
Quinoline N-oxideO-Benzoyl hydroxylamineCu(OAc)₂, Ag₂CO₃, tert-BuOH, 80 °CC2-aminated quinoline mdpi.com
Quinoline N-oxideSecondary aminesPyBroPC2-aminated quinoline beilstein-journals.org
Quinoline N-oxideN-Sulfonyl-1,2,3-triazolesMetal- and additive-free, mild conditionsC2-triazolylquinoline beilstein-journals.org
Fused azaarenes (including quinoline)Pyridine (B92270)In situ generated Py-HVI reagentC2- and C4-amino azaarenes chemrxiv.org

Oxidation and Esterification Reactions

The transformation of this compound through oxidation and esterification pathways primarily involves the manipulation of the protected aldehyde group at the C5 position. The initial step, as with Schiff base formation, is the deprotection of the dioxolane ring to yield quinoline-5-carbaldehyde. organic-chemistry.orgrsc.org

The resulting aldehyde can be readily oxidized to the corresponding carboxylic acid, quinoline-5-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of quinoline aldehydes to their corresponding carboxylic acids has been reported using reagents like silver nitrite (B80452) in the presence of sodium hydroxide. rsc.org The selective oxidation of a hydroxydialdehyde to a hydroxydicarboxylic acid has also been demonstrated, indicating that such transformations are feasible on substituted quinoline systems. researchgate.net

Once quinoline-5-carboxylic acid is obtained, it can be converted to its ester derivatives through various esterification methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. rsc.org This method is effective for producing simple alkyl esters. Other methods for esterification include the reaction of the carboxylic acid with alkyl halides or the use of coupling agents. The synthesis of isomeric esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids has been achieved through successive oxidation and chlorination reactions of methyl quinoline carboxylates, showcasing a two-stage method for obtaining these derivatives. grafiati.comnuph.edu.ua The versatility of the carboxyl group on the quinoline backbone allows for the formation of a wide range of esters and amides, which are valuable in various fields, including medicinal chemistry. leapchem.comfishersci.ca

Starting MaterialReactionReagents/ConditionsProductReference(s)
Quinoline-5-carbaldehydeOxidationSilver nitrite, sodium hydroxideQuinoline-5-carboxylic acid rsc.org
Quinoline-5-carboxylic acidEsterificationEthanol, sulfuric acidEthyl quinoline-5-carboxylate rsc.org
Methyl quinoline-5-carboxylateOxidation and Chlorination-Ester of 2-chloroquinoline-5-carboxylic acid grafiati.comnuph.edu.ua

Chemical Reactivity and Key Reactions

Reactions of the Quinoline Ring

The quinoline ring system can undergo various substitution reactions.

Electrophilic Aromatic Substitution: These reactions, such as nitration or halogenation, typically occur on the benzene (B151609) ring portion of the scaffold. The directing effects of the existing substituent and the reaction conditions will determine the position of the new substituent.

Nucleophilic Aromatic Substitution: These reactions are more likely to occur on the electron-deficient pyridine (B92270) ring, particularly at the C2 and C4 positions, often requiring an activating group. smolecule.com

¹³C NMR Spectral Analysis for Carbon Skeleton Characterization

Reactions of the Dioxolane Group

The primary reaction of the 1,3-dioxolane (B20135) group is its cleavage under acidic conditions.

Deprotection (Hydrolysis): Treatment with aqueous acid (e.g., HCl or H₂SO₄) or an acid catalyst in a wet solvent readily hydrolyzes the acetal (B89532), regenerating the aldehyde functionality to yield quinoline-5-carbaldehyde (B1306823). ajrconline.org This reaction is fundamental to its application as a protected aldehyde.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds from first principles. ias.ac.in These methods provide detailed insights into the molecule's geometry, stability, and electronic characteristics. For quinoline (B57606) derivatives, DFT calculations are routinely employed to predict their reactivity and behavior. bioline.org.brmdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation. ijntr.org For 5-(1,3-Dioxolan-2-yl)quinoline, this involves optimizing the bond lengths, bond angles, and dihedral angles. Methods like DFT with the B3LYP functional and a 6-31G* or higher basis set are commonly used for this purpose with quinoline derivatives. ias.ac.inbioline.org.br

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures and are subject to confirmation by specific experimental or computational analysis.

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.39 - 1.42 Å
C-N (in quinoline) ~1.32 - 1.37 Å
C-O (in dioxolane) ~1.43 Å
C-C (in dioxolane) ~1.52 Å
Bond Angle C-C-C (in quinoline) ~120°
C-N-C (in quinoline) ~117°
O-C-O (in dioxolane) ~105°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov DFT calculations are widely used to compute the energies of these frontier orbitals. ekb.egresearchgate.net For quinoline derivatives, these values provide significant insights into their electronic behavior and potential bioactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on typical results for substituted quinolines from DFT (B3LYP) calculations, and serve to demonstrate the application of FMO analysis.

Parameter Energy (eV)
EHOMO -6.15
ELUMO -1.85

| HOMO-LUMO Gap (ΔE) | 4.30 |

The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of these orbitals, allow for the prediction of a molecule's reactivity. The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For quinoline derivatives, the HOMO is often distributed across the electron-rich aromatic system, while the LUMO may be localized on specific atoms or bonds.

Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, where different colors represent different charge distributions. mdpi.com Red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For this compound, one would predict negative potential around the quinoline's nitrogen atom and the oxygen atoms of the dioxolane ring, making them likely sites for hydrogen bonding and interaction with electrophiles.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can also be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govmdpi.com These parameters help in comparing the reactivity of different derivatives and in designing molecules with desired electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Molecular Modeling and Docking Studies

Molecular modeling, and particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target. ekb.egnih.gov

While specific molecular docking studies on this compound are not widely published, the vast literature on quinoline derivatives allows for the prediction of potential biological targets. Quinolines are known to interact with a diverse range of enzymes and receptors, making them candidates for treating various diseases. arabjchem.org

Molecular docking simulations would place this compound into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. The analysis of the resulting ligand-receptor complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the binding. For this molecule, the quinoline nitrogen and dioxolane oxygens are potential hydrogen bond acceptors, while the aromatic quinoline ring can engage in π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

Table 3: Potential Biological Targets for this compound Based on Analogous Compounds

Target Class Specific Example Potential Therapeutic Area
Bacterial Enzymes DNA Gyrase, Topoisomerase IV Antibacterial nih.gov
Parasitic Enzymes Lactate Dehydrogenase (PfLDH), DT-diaphorase Antimalarial arabjchem.orgtandfonline.com
Kinases Tyrosine Kinases, PI3K, JAK2/STAT3 Anticancer mdpi.comarabjchem.org
Viral Enzymes Reverse Transcriptase, Protease Antiviral

Molecular modeling provides a powerful framework for hypothesizing and elucidating the mechanism of action of a drug at the molecular level. By visualizing the binding pose of this compound within a biological target, researchers can understand how it might exert its effect.

For example, if docking studies predicted strong binding to a bacterial enzyme's active site, the proposed mechanism would be competitive inhibition, where the compound prevents the natural substrate from binding. This is a common mechanism for antibacterial quinolones. nih.gov

In the context of antimalarial activity, a well-studied mechanism for quinoline drugs like chloroquine (B1663885) is the interference with heme detoxification in the malaria parasite. pnas.org The drug is thought to accumulate in the parasite's digestive vacuole and cap the growing hemozoin crystals, preventing further polymerization of toxic heme. pnas.org Molecular modeling could be used to investigate whether this compound could adopt a suitable conformation to interact with the faces of the hemozoin crystal, similar to other quinoline antimalarials. tandfonline.compnas.org By providing a detailed, atom-level view of ligand-receptor interactions, computational studies pave the way for rational drug design, allowing for the modification of the lead compound to enhance its potency and selectivity.

of this compound

Currently, there are no publicly available, dedicated research studies or datasets detailing the computational and theoretical prediction of spectroscopic properties for the specific compound This compound .

While the methodologies for such analyses are well-established within the field of computational chemistry, specific findings and data tables for this particular molecule have not been published in the accessible scientific literature. Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting spectroscopic data such as NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra for quinoline derivatives. sapub.orgmdpi.comcnr.ituantwerpen.benih.gov These theoretical calculations provide valuable insights into molecular structure, electronic properties, and reactivity, often complementing experimental results. mdpi.com

However, without published research focused specifically on this compound, a detailed and scientifically accurate article with the required data tables for its predicted spectroscopic properties cannot be generated.

Investigations of Tyrosine Kinase Inhibition

Investigations of Other Receptor-Binding Properties (e.g., Neurokinin Receptors)

Neurokinin (NK) receptors, part of the G-protein coupled receptor superfamily, are involved in various physiological processes, and their antagonists have been investigated for therapeutic potential in several disorders. kyoto-u.ac.jp The quinoline framework has been identified as a valuable scaffold for the development of potent and selective antagonists for the neurokinin-3 (NK3) receptor. kyoto-u.ac.jpresearchgate.netnih.gov

Lead optimization studies starting from known selective quinoline NK3 receptor antagonists have led to the identification of novel derivatives with high affinity and potency. nih.gov For example, the optimization of a 2-phenyl-4-quinolinecarboxamide antagonist led to the discovery of (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide, a potent and selective NK3 receptor antagonist. acs.org These studies demonstrate that the quinoline core is a key structural element for binding to the NK3 receptor. While specific investigations into the neurokinin receptor binding properties of this compound have not been detailed in the reviewed literature, the established role of the quinoline scaffold in NK3 receptor antagonism suggests a potential avenue for future research. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Dioxolane-Quinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various targets. nih.govresearchgate.netresearchgate.net

The position and nature of substituents on the quinoline ring are critical determinants of biological activity. nih.gov For instance, in the context of DNA gyrase inhibition, SAR studies of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolines revealed that electron-withdrawing groups like fluorine and electron-donating hydroxyl groups at specific positions enhance inhibitory activity. colby.edu In the development of topoisomerase II inhibitors based on the 9-anilinothiazolo[5,4-b]quinoline scaffold, hydrophobicity and the dipole moment, influenced by substituents on the anilino ring, were found to correlate with cytotoxic activity. nih.gov

Regarding tyrosine kinase inhibition, SAR exploration of quinoline-based molecules has shown that substitutions at positions C-4, C-6, and C-7 are pivotal for activity against receptors like c-Met and VEGFR-2. nih.govresearchgate.net The presence of a 4-phenoxyquinoline moiety is a recurring feature in potent c-Met inhibitors. nih.gov

While comprehensive SAR studies focusing specifically on the 5-(1,3-dioxolan-2-yl) substituent are scarce, the synthesis of related compounds like 2-chloro-3-(1,3-dioxolan-2-yl)quinolines for antioxidant screening provides a basis for such investigations. nih.govresearchgate.net In that study, the antioxidant activity varied with the substitution pattern on the quinoline ring, indicating that the electronic environment of the heterocyclic system, which is modulated by these substituents, plays a significant role. The dioxolane group at position 5 would act as a bulky, polar, and hydrogen-bond accepting group, properties that would undoubtedly influence the molecule's interaction with target binding sites. Further focused SAR studies are necessary to elucidate the precise contribution of the 5-(1,3-dioxolan-2-yl) moiety to the biological activities discussed.

Spectroscopic and Analytical Data

The structure of 5-(1,3-Dioxolan-2-yl)quinoline can be confirmed using standard spectroscopic techniques. The following table provides expected data based on analyses of isomeric and related structures. arkat-usa.orgresearchgate.netvulcanchem.comrsc.org

Spectroscopic Data Table

Technique Expected Data
¹H NMR Quinoline (B57606) Protons: Signals in the aromatic region (δ 7.0-9.0 ppm). Dioxolane Acetal (B89532) Proton (CH): A singlet around δ 6.0-6.3 ppm. Dioxolane Methylene Protons (OCH₂CH₂O): A multiplet around δ 4.0-4.3 ppm.
¹³C NMR Quinoline Carbons: Signals in the aromatic region (δ 120-150 ppm). Dioxolane Acetal Carbon (CH): A signal around δ 100-105 ppm. Dioxolane Methylene Carbons (OCH₂CH₂O): A signal around δ 65 ppm.
IR Spectroscopy Aromatic C-H stretch: ~3050 cm⁻¹. Aliphatic C-H stretch: ~2900-2980 cm⁻¹. C=N and C=C stretch (aromatic): ~1500-1620 cm⁻¹. C-O-C stretch (ether): Strong bands around 1100-1250 cm⁻¹.

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z = 201, corresponding to the molecular weight of C₁₂H₁₁NO₂. |

Applications in Materials Science and Industrial Chemistry

Potential in Organic Electronics and Optoelectronic Devices

The quinoline (B57606) nucleus is a well-established pharmacophore in medicinal chemistry and a privileged scaffold in materials science due to its rigid, planar, and electron-deficient (π-deficient) aromatic system. These characteristics are highly desirable for creating materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

5-(1,3-Dioxolan-2-yl)quinoline functions as a key intermediate for synthesizing advanced electronic materials. The quinoline core itself can act as an electron-transporting or host material in OLEDs. The true versatility of this compound, however, lies in the latent reactivity of its protected aldehyde group. Upon deprotection to quinoline-5-carbaldehyde (B1306823), the formyl group can be used to extend the π-conjugated system of the molecule through various chemical reactions.

Synthesis of Conjugated Molecules: Reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation can be employed to attach vinyl or other conjugated groups at the 5-position. This systematically elongates the conjugated pathway, allowing for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for controlling the color of emission in OLEDs and optimizing charge separation efficiency in OPVs.

Ligands for Phosphorescent Emitters: The nitrogen atom of the quinoline ring is an excellent coordinating site for transition metals. This compound can be used to synthesize complex ligands for phosphorescent heavy-metal complexes, particularly those of Iridium(III) and Platinum(II), which are central to highly efficient OLED technology. The aldehyde, once deprotected, can be used to form Schiff base ligands or other multidentate chelating systems, which help to create a rigid coordination environment around the metal center, thereby enhancing phosphorescence quantum yields and operational stability.

Table 1: Role of this compound in Organic Electronics
Application AreaFunction of the CompoundKey Structural Feature UtilizedResulting Material Property
OLED Emitters / HostsPrecursor to extended π-systemsDeprotected aldehyde (quinoline-5-carbaldehyde)Tunable band gap, controlled emission color
Phosphorescent OLEDsPrecursor for multidentate ligandsQuinoline nitrogen and the deprotected aldehydeEnhanced phosphorescence, improved device efficiency
Organic PhotovoltaicsBuilding block for donor or acceptor materialsExtended conjugation via the aldehyde groupOptimized HOMO/LUMO levels for charge separation

Use as Precursors for Novel Polymeric or Nano-structured Materials

The ability to unmask a reactive aldehyde group makes this compound an ideal precursor for constructing well-defined polymers and functionalizing nanostructures.

Conjugated Polymers: Quinoline-5-carbaldehyde, derived directly from the title compound, can undergo polycondensation reactions. For instance, reaction with aromatic diamines leads to the formation of poly(azomethine)s or poly(Schiff base)s. These polymers contain a fully conjugated backbone incorporating the quinoline unit, often resulting in materials with high thermal stability, semiconducting properties, and chemo-responsive behavior, making them suitable for use in sensors and electronic switches.

Functional Monomers: The aldehyde can be transformed into other polymerizable groups. For example, a Wittig reaction can introduce a vinyl group, creating 5-vinylquinoline derivatives that can be polymerized via free-radical or controlled polymerization methods. This incorporates the specific electronic and coordinating properties of the quinoline ring as a side chain in a polymer like polystyrene or polyacrylate.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. The quinoline-5-carbaldehyde can be oxidized to quinoline-5-carboxylic acid, a suitable organic linker for MOF synthesis. The resulting linker possesses both a carboxylate group for binding to the metal center and a quinoline nitrogen atom that can remain free to act as a basic site for catalysis or guest binding within the MOF pores.

Nanoparticle Functionalization: The aldehyde group can be used to covalently attach the quinoline moiety to the surface of nanomaterials like silica (B1680970) nanoparticles, gold nanoparticles, or quantum dots. This functionalization can impart new properties to the nanomaterial, such as fluorescence, metal-ion sensing capabilities, or specific catalytic activity.

Table 2: Precursor Applications in Polymer and Nanomaterial Synthesis
Material TypeSynthetic StrategyRole of this compoundExample of Resulting Structure
Conjugated PolymersPolycondensationSource of quinoline-5-carbaldehyde monomerPoly(azomethine)s
Functional Side-Chain PolymersConversion to vinyl monomer, then polymerizationIntermediate for 5-vinylquinoline synthesisPoly(5-vinylquinoline)
Metal-Organic Frameworks (MOFs)Oxidation to a carboxylic acid linkerPrecursor to quinoline-5-carboxylic acidQuinoline-based MOF with basic nitrogen sites
Functionalized NanoparticlesReductive amination or other surface chemistrySource of aldehyde for covalent attachmentSilica nanoparticles with surface-bound quinoline

Role as Industrial Antioxidants

While not a classical phenolic antioxidant, quinoline derivatives can exhibit antioxidant activity through alternative mechanisms, primarily metal ion chelation and radical scavenging. In industrial settings, such as in polymers, fuels, or lubricants, oxidation is often catalyzed by trace amounts of metal ions (e.g., iron, copper). These metals participate in Fenton-like reactions that generate highly destructive hydroxyl radicals.

Furthermore, the aromatic system of the quinoline ring can participate in radical scavenging by donating an electron to stabilize a reactive radical species, although this pathway is generally less efficient than for phenol- or amine-based antioxidants. The primary antioxidant role of this compound is therefore more likely as a precursor to more potent, targeted antioxidant structures where additional chelating groups (e.g., hydroxyls) are introduced onto the quinoline scaffold.

Catalytic Applications (e.g., in Oxidation Synthesis)

The most significant application of this compound in catalysis is as a precursor for the synthesis of sophisticated ligands. The quinoline nitrogen itself can serve as a simple ligand, but its true value is realized upon deprotection.

The resulting quinoline-5-carbaldehyde is a gateway to a vast library of multidentate ligands. A prominent example is the synthesis of quinoline-based Schiff base (or imine) ligands. By reacting the aldehyde with a primary amine, particularly a chiral amine, a wide range of chiral ligands can be prepared.

Synthesis of Chiral Catalysts: Reacting quinoline-5-carbaldehyde with a chiral diamine, such as a derivative of 1,2-diaminocyclohexane, can produce tetradentate "salen-type" ligands. When these ligands are complexed with transition metals like Manganese(III), Cobalt(II), or Copper(II), they form catalysts for asymmetric reactions.

Application in Oxidation: Manganese-salen complexes derived from aromatic aldehydes are famous for their use in the asymmetric epoxidation of unfunctionalized olefins (the Jacobsen-Katsuki epoxidation). By using a quinoline-based backbone, chemists can fine-tune the steric and electronic environment of the catalyst's active site, potentially altering its reactivity, selectivity, and substrate scope for various oxidation reactions, including the oxidation of sulfides to sulfoxides or alcohols to aldehydes.

The synthetic pathway is straightforward:

Start: this compound

Deprotection: Mild acid treatment yields quinoline-5-carbaldehyde.

Ligand Synthesis: Condensation with a chiral amine yields a chiral Schiff base ligand.

Catalyst Formation: Complexation with a metal salt (e.g., Mn(OAc)₂) yields the active metal catalyst.

This modular approach allows for the rapid generation and screening of new catalysts for specific industrial oxidation processes.

Agricultural Chemistry Applications (Based on Analogous Structures)

The quinoline scaffold is the core structural feature of several commercially successful agrochemicals. A prime example is the fungicide quinoxyfen , which is used to control powdery mildew on a variety of crops. The mode of action for quinoline-based fungicides often involves the disruption of specific cellular signaling pathways in the target fungus.

This compound does not have direct agricultural applications itself, but it serves as an exceptionally valuable platform for the synthesis of new, structurally analogous agrochemical candidates. In modern agrochemical research, chemists perform Structure-Activity Relationship (SAR) studies, where they systematically modify a core scaffold to optimize biological activity, reduce toxicity to non-target organisms, and improve environmental persistence profiles.

The aldehyde functionality, accessible from this compound, is a perfect chemical handle for SAR exploration. It allows for the introduction of a diverse range of chemical groups at the 5-position of the quinoline ring through well-established reactions:

Reductive Amination: To introduce various alkyl or aryl amine side chains.

Wittig/Horner-Wadsworth-Emmons Reactions: To introduce substituted vinyl groups.

Oxidation/Reduction: To generate carboxylic acid or alcohol functionalities.

Condensation: To form hydrazones, oximes, or other derivatives.

By using this compound as a common starting material, a chemical library of novel quinoline derivatives can be rapidly synthesized and screened for fungicidal, insecticidal, or herbicidal activity, accelerating the discovery of new agrochemical leads.

Table 3: Comparison of Quinoxyfen and a Potential Derivative from the Precursor
FeatureQuinoxyfen (Known Fungicide)Potential Derivative from this compound
Core ScaffoldQuinolineQuinoline
Key Substituent5,7-dichloro substitution, ether linkageFunctionality at the 5-position derived from an aldehyde
Role of PrecursorN/AServes as a versatile starting point for creating diverse C5-substituents to probe structure-activity relationships.

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

A primary area for future research lies in the development of more efficient and regioselective methods for functionalizing the 5-(1,3-Dioxolan-2-yl)quinoline core. Current synthetic strategies for quinoline (B57606) derivatives often involve multi-step processes. orientjchem.orgnih.govajrconline.org Future efforts could focus on transition-metal-catalyzed C-H activation, a powerful tool for introducing functional groups at specific positions on the quinoline ring system with high atom and step economy. mdpi.compolyu.edu.hknih.govacs.orgresearchgate.net Investigating various catalytic systems, such as those based on palladium, rhodium, or nickel, could enable selective modification at positions C2, C3, C4, and even the more challenging C8 position. mdpi.compolyu.edu.hkmarquette.edu The development of metal-free and electrocatalytic methods also represents a sustainable and economically viable approach to synthesizing novel derivatives. acs.org

Furthermore, exploring reactions that modify the dioxolane ring could provide another avenue for diversification. For instance, investigating the ring-opening of the dioxolane moiety under specific conditions could lead to the formation of new functional groups and more complex molecular architectures.

Design and Synthesis of Advanced Dioxolane-Quinoline Architectures

Building upon novel synthetic methods, the design and synthesis of more complex architectures incorporating the this compound scaffold holds significant promise. This could involve the creation of hybrid molecules that combine the dioxolane-quinoline core with other pharmacologically active motifs. rsc.org For example, the synthesis of quinoline-triazole or quinoline-furanone hybrids has shown potential in developing new therapeutic agents. rsc.orgmdpi.com The exploration of fused tricyclic quinoline derivatives and spiro-quinolines could also lead to compounds with unique three-dimensional structures and potentially novel biological activities. acs.orgmdpi.com

The synthesis of a library of derivatives with systematic variations in substituents on both the quinoline and dioxolane rings will be crucial for establishing structure-activity relationships (SAR). orientjchem.org

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

A thorough investigation into the reactivity of this compound is essential for predicting its behavior in different chemical and biological environments. Mechanistic studies, including kinetic and computational analyses, can provide insights into reaction pathways and the stability of intermediates. marquette.eduacs.org Understanding how the dioxolane and quinoline moieties influence each other's reactivity is a key aspect of this research.

From a biological perspective, it is critical to elucidate the mechanisms by which this compound and its derivatives exert their effects. This includes identifying specific molecular targets, such as enzymes or receptors, through techniques like molecular docking and in vitro assays. smolecule.comnih.gov For instance, some quinoline derivatives are known to interact with DNA or inhibit specific kinases. orientjchem.orgbohrium.com Determining if this compound or its analogs share these or other mechanisms of action will be a significant area of future study.

Exploration of New Application Domains beyond Current Scope

While the primary focus for quinoline derivatives has been in medicinal chemistry, future research should explore the potential of this compound in other domains. cymitquimica.com The unique electronic and structural properties of this compound could make it a candidate for applications in materials science, such as in the development of organic electronics or functional polymers. smolecule.comjustia.com Its potential use in agrochemicals, as suggested for similar structures, also warrants investigation. smolecule.com Furthermore, the photophysical properties of quinoline derivatives suggest that this compound could be explored for applications in sensing or imaging.

Integration of Computational and Experimental Approaches for Targeted Design

The synergy between computational modeling and experimental synthesis will be paramount in accelerating the discovery and optimization of new this compound derivatives. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity and physicochemical properties of designed molecules before their synthesis. mdpi.comnih.govnih.gov This in silico screening approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. rsc.org The experimental data obtained from the synthesis and biological evaluation of these compounds can then be used to refine and improve the computational models, creating a powerful feedback loop for targeted drug design and materials development. mdpi.comnih.gov

Q & A

Q. How are reaction kinetics and thermodynamic stability evaluated for this compound formation?

  • Methodological Answer : Arrhenius plots derived from variable-temperature NMR or IR spectroscopy quantify activation energies. Density Functional Theory (DFT) calculations model transition states, revealing steric effects in acetalization pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.